molecular formula C12H20N2O2S B2931515 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396556-15-2

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2931515
CAS No.: 1396556-15-2
M. Wt: 256.36
InChI Key: ZTSYJJSRSLVEHN-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperidine ring and a thiazepanone group. Piperidine is a common motif in many pharmaceuticals and its derivatives have been widely used in drug discovery . Thiazepanone is a seven-membered heterocyclic compound containing sulfur and nitrogen.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated five-membered ring with one nitrogen atom, and a thiazepanone group, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the thiazepanone ring, which could act as a site for nucleophilic attack. The nitrogen in the piperidine ring could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity, and the cyclic structures could influence its conformational stability .

Scientific Research Applications

Facile Synthesis and Anticancer Evaluation

Heterocyclic compounds, particularly those containing thiazole or 1,3,4-thiadiazole rings, are reported to possess various pharmacological activities, including anticancer properties. A novel series of pharmacophores incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2), indicating their potential utility in cancer treatment (Gomha et al., 2017).

Novel Synthesis Strategies for Benzodiazepine Derivatives

Research on the synthesis of novel 1,4-benzodiazepine derivatives through a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides has been documented. This method leverages N-benzylation and highly regioselective ring-opening reactions, highlighting a useful strategy in synthetic and medicinal chemistry for creating functionalized benzodiazepine scaffolds (Wang et al., 2008).

Dual 5-HT1A/SSRI Activities of Piperazine Derivatives

A series of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives were synthesized, designed based on drug design strategies targeting dual 5-HT1A/5-HTT activities. These synthesized compounds were evaluated for their potential dual activities, indicating the importance of structural design in achieving desired pharmacological effects (Li et al., 2008).

Photoinitiators for Ultraviolet-Curable Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been studied as photoinitiators for ultraviolet-curable pigmented coatings. These systems demonstrate synergistic effects and efficiency in curing, relevant for materials science and engineering applications (Angiolini et al., 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action .

Properties

IUPAC Name

3-(3-methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-9-3-2-5-14(7-9)12(16)10-8-17-6-4-11(15)13-10/h9-10H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYJJSRSLVEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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